molecular formula C18H18N2O3 B4419579 3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole

Cat. No. B4419579
M. Wt: 310.3 g/mol
InChI Key: DHYNYMMXJMLMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known to possess unique biochemical and physiological properties.

Mechanism of Action

The exact mechanism of action of 3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of certain enzymes involved in cell survival pathways. In bacteria, it has been shown to disrupt the cell membrane integrity by binding to certain proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In bacteria, it has been shown to disrupt the cell membrane integrity and inhibit the growth of certain strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole in lab experiments include its unique biochemical and physiological properties, its potential applications in various fields, and its ease of synthesis. However, the limitations include its toxicity at high concentrations, the lack of understanding of its mechanism of action, and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for research on 3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole. These include:
1. Further studies on the mechanism of action of this compound to fully understand its pharmacological effects.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of its potential applications in other areas such as neuroscience and immunology.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Studies on the toxicity and safety of this compound in vivo.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique biochemical and physiological properties make it a potential candidate for further research in various fields. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole has been studied for its potential applications in various areas such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In material science, it has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In agriculture, it has been used as a pesticide and herbicide.

properties

IUPAC Name

3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-9-15(10-8-12)22-13(2)18-19-17(20-23-18)14-5-4-6-16(11-14)21-3/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYNYMMXJMLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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